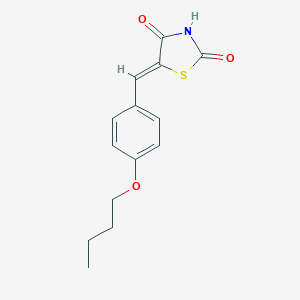

![molecular formula C20H18N2O5S B300732 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, also known as HMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. HMBA belongs to the class of thiazolidinediones, which are known for their ability to modulate gene expression and exert anti-inflammatory effects.

Mecanismo De Acción

The mechanism of action of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves its ability to modulate gene expression by binding to transcription factors and coactivators. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipocyte differentiation and glucose homeostasis. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can also inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.

Biochemical and Physiological Effects:

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can also induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments is its ability to modulate gene expression in a specific and dose-dependent manner. However, one limitation of using 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is its potential toxicity, as it can induce oxidative stress and DNA damage at high concentrations.

Direcciones Futuras

For the study of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide include its application in combination therapy with other anticancer agents, its potential use in HIV eradication strategies, and its role in regulating adipocyte differentiation and glucose homeostasis. Further research is also needed to optimize the dosing and delivery of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide for maximum therapeutic efficacy.

Métodos De Síntesis

The synthesis of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the condensation of 2-methylphenylacetic acid with thiosemicarbazide, followed by the cyclization of the resulting thiosemicarbazone with 3-hydroxy-4-methoxybenzaldehyde. The final product is obtained after a series of purification steps.

Aplicaciones Científicas De Investigación

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in cancer therapy, HIV treatment, and gene therapy. In cancer therapy, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to induce differentiation and apoptosis in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

In HIV treatment, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to activate latent HIV reservoirs, which are responsible for viral persistence in infected individuals. By activating these reservoirs, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can potentially enhance the effectiveness of antiretroviral therapy and lead to a functional cure for HIV.

In gene therapy, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been used as a transcriptional activator to induce the expression of therapeutic genes. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can also enhance the efficiency of viral vectors used in gene therapy by increasing their transduction efficiency.

Propiedades

Nombre del producto |

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |

|---|---|

Fórmula molecular |

C20H18N2O5S |

Peso molecular |

398.4 g/mol |

Nombre IUPAC |

2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H18N2O5S/c1-12-5-3-4-6-14(12)21-18(24)11-22-19(25)17(28-20(22)26)10-13-7-8-16(27-2)15(23)9-13/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10+ |

Clave InChI |

DRDSLKNLGFFMSR-LICLKQGHSA-N |

SMILES isomérico |

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)O)/SC2=O |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O |

SMILES canónico |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

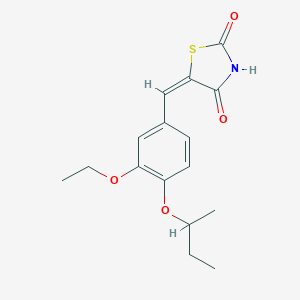

![5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300651.png)

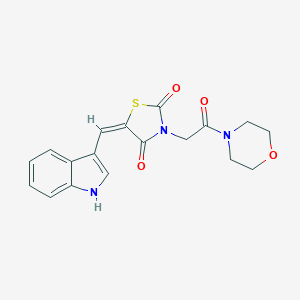

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300652.png)

![2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B300654.png)

![4-methyl-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B300656.png)

![3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300657.png)

![(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300661.png)

![4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B300666.png)

![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B300674.png)

![5-(3-Bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300675.png)

![5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300676.png)

![5-[3-Methoxy-4-(4-pyridinylmethoxy)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300678.png)